2-({5-[(3-chloro-4-methoxyphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)-N-(3-fluorophenyl)acetamide
CAS No.: 899965-80-1
Cat. No.: VC4733669
Molecular Formula: C19H15ClFN3O5S2
Molecular Weight: 483.91
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 899965-80-1 |
|---|---|
| Molecular Formula | C19H15ClFN3O5S2 |
| Molecular Weight | 483.91 |
| IUPAC Name | 2-[[5-(3-chloro-4-methoxyphenyl)sulfonyl-6-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-(3-fluorophenyl)acetamide |
| Standard InChI | InChI=1S/C19H15ClFN3O5S2/c1-29-15-6-5-13(8-14(15)20)31(27,28)16-9-22-19(24-18(16)26)30-10-17(25)23-12-4-2-3-11(21)7-12/h2-9H,10H2,1H3,(H,23,25)(H,22,24,26) |
| Standard InChI Key | KFPOWQIALKEYRU-UHFFFAOYSA-N |
| SMILES | COC1=C(C=C(C=C1)S(=O)(=O)C2=CN=C(NC2=O)SCC(=O)NC3=CC(=CC=C3)F)Cl |
Introduction
2-({5-[(3-chloro-4-methoxyphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)-N-(3-fluorophenyl)acetamide is a complex organic compound characterized by its diverse functional groups, including sulfonyl, pyrimidinone, sulfanyl, and acetamide moieties. This compound is notable for its potential applications in medicinal chemistry due to its reactivity and biological activity profiles. Its molecular formula is C20H18ClN3O5S2, with a molecular weight of approximately 479.95 g/mol.
Synthesis and Purification
The synthesis of 2-({5-[(3-chloro-4-methoxyphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)-N-(3-fluorophenyl)acetamide typically involves multi-step synthetic pathways. These steps require careful control of reaction conditions, including temperature and solvent choice, to ensure high yields and purity of the final product. Purification techniques such as recrystallization or chromatography are often employed to isolate the desired compound effectively.
Potential Applications in Medicinal Chemistry
This compound has potential applications primarily in medicinal chemistry as a lead compound for developing new therapeutic agents targeting various diseases. Its structural features suggest possible roles in enzyme inhibition and anti-inflammatory effects. The sulfonyl group enhances bioactivity by facilitating covalent interactions with target proteins, potentially modulating their functions in various disease pathways.
Mechanism of Action and Biological Activity
The mechanism of action for 2-({5-[(3-chloro-4-methoxyphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)-N-(3-fluorophenyl)acetamide likely involves interactions with specific biological targets. Compounds with similar structures have shown promising results in inhibiting enzymes involved in cancer progression and inflammatory pathways, suggesting potential therapeutic applications.
Comparison with Similar Compounds
Several compounds exhibit structural similarities to 2-({5-[(3-chloro-4-methoxyphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)-N-(3-fluorophenyl)acetamide. Notable examples include:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| 2-{[5-(4-bromophenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl-N-(3-methylphenyl)acetamide | Contains bromobenzenesulfonyl instead of chlorobenzenesulfonyl | Potentially different bioactivity due to bromine substitution |
| 2-{[5-(4-fluorophenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl-N-(2-methylphenyl)acetamide | Fluorobenzenesulfonyl group | Enhanced lipophilicity compared to chlorine or bromine derivatives |
| 2-{[5-(4-chlorophenyl)sulfonyl]-6-hydroxy-1,6-dihydropyrimidin-2-yl}sulfanyl-N-(4-methylphenyl)acetamide | Hydroxypyrimidine instead of oxopyrimidine | Different reactivity profile due to hydroxyl substitution |
These comparisons highlight the uniqueness of 2-({5-[(3-chloro-4-methoxyphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)-N-(3-fluorophenyl)acetamide based on its specific functional groups and structural configuration, which may influence its chemical behavior and biological activity differently than its analogs.
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